![molecular formula C6H13N5 B13170250 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)
1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a triazole ring and a dimethylaminoethyl group. This compound has garnered attention due to its versatile applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of dimethylaminoethylamine with triazole derivatives under controlled conditions. One common method includes heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid catalysts and controlled temperature and pressure conditions to facilitate the reaction .
化学反应分析
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
科学研究应用
1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
- 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
- 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
Comparison: Compared to similar compounds, 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H13N5 |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H13N5/c1-10(2)3-4-11-5-8-6(7)9-11/h5H,3-4H2,1-2H3,(H2,7,9) |
InChI 键 |
OMUDAIGOKVMWNC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
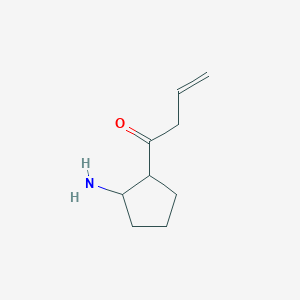
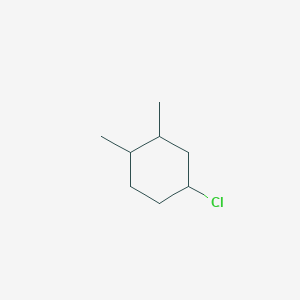




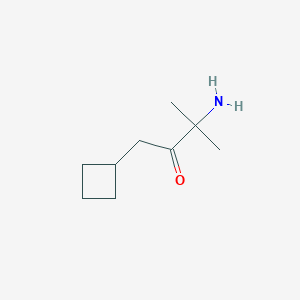
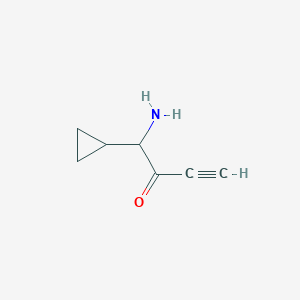

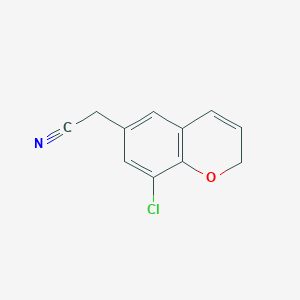
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)
